molecular formula C12H16BrFN2 B7861531 N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7861531
M. Wt: 287.17 g/mol
InChI Key: OIEZOEPZHDUFCK-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of dehalogenated products

    Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzyl alcohol
  • 2-Bromo-4-fluorobenzyl chloride
  • N-(2-Bromo-4-fluorobenzyl)-N-isopropyl-N-methyl-1,4-butanediamine

Uniqueness

N-(2-Bromo-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of its bromine and fluorine substituents on the benzyl group and the presence of a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-16(11-4-5-15-7-11)8-9-2-3-10(14)6-12(9)13/h2-3,6,11,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEZOEPZHDUFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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